An In-Depth Technical Guide to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, a halogenated pyridine derivative featuring a Weinreb amide functionality. This document delves into the molecular structure, detailed synthetic protocols, and thorough characterization of this compound. Given its structural motifs, this guide explores its potential applications as a versatile intermediate in organic synthesis and drug discovery, drawing parallels with related 2,6-dichloropyridine and Weinreb amide compounds. The information presented herein is intended to equip researchers and professionals in the fields of medicinal chemistry and synthetic organic chemistry with the necessary knowledge to synthesize, characterize, and utilize this compound in their research endeavors.
Introduction: The Strategic Importance of Substituted Pyridines and Weinreb Amides
The pyridine ring is a cornerstone in medicinal chemistry, with its derivatives playing a crucial role in the development of therapeutic agents for a wide range of diseases. The introduction of halogen substituents, such as chlorine, at the 2- and 6-positions of the pyridine ring can significantly modulate the electronic properties and metabolic stability of the molecule, making 2,6-dichloropyridine derivatives valuable building blocks in drug discovery.[1][2] These compounds serve as versatile intermediates for the synthesis of more complex active pharmaceutical ingredients (APIs), including antiarrhythmic agents and potassium channel antagonists.[1]
Complementing the strategic importance of the dichloropyridine core is the Weinreb amide (N-methoxy-N-methylamide) functionality. Introduced by Steven M. Weinreb and Steven Nahm in 1981, this amide variant has become an indispensable tool in organic synthesis. Its key advantage lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup, cleanly affords a ketone. This circumvents the over-addition problem often encountered with other carboxylic acid derivatives, providing a reliable method for ketone synthesis. Furthermore, Weinreb amides can be reduced to aldehydes, showcasing their versatility.
The convergence of a 2,6-dichloropyridine scaffold with a Weinreb amide moiety in 2,6-Dichloro-N-methoxy-N-methylisonicotinamide creates a molecule of significant synthetic potential. This guide will now proceed to detail the molecular structure and a robust synthetic pathway to this compound.
Molecular Structure and Properties
2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a crystalline solid at room temperature.[2] Its molecular structure is characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and an N-methoxy-N-methylamide group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C8H8Cl2N2O2 | [3] |
| Molecular Weight | 235.06 g/mol | [3] |
| CAS Number | 848498-98-6 | [3] |
| SMILES | CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC | [3] |
| Appearance | White or off-white crystalline solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [3] |
The presence of the two electron-withdrawing chlorine atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. The Weinreb amide at the 4-position provides a versatile handle for the introduction of a wide range of functional groups.
Synthesis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide
The synthesis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide can be efficiently achieved in a two-step sequence starting from the readily available citrazinic acid. The first step involves the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid, followed by the formation of the Weinreb amide.
Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid
This protocol is adapted from a known procedure for the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid.[4]
Reaction Scheme:
Caption: Synthesis of 2,6-dichloroisonicotinic acid.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol).
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Carefully add phosphorus oxychloride (20 mL, excess) to the suspension.
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Heat the reaction mixture at 130°C for 18 hours.
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Increase the temperature to 145°C and continue heating for an additional 2 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice (150 g) in a large beaker with stirring to quench the excess phosphorus oxychloride.
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Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid (yield: ~89%).[4]
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The product can be characterized by ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 2H), 13.90 (br s, 1H, OH).[4]
Step 2: Synthesis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide (Weinreb Amide Formation)
This protocol describes a general and reliable method for the conversion of a carboxylic acid to a Weinreb amide via the corresponding acid chloride.
Reaction Scheme:
Caption: Two-step conversion to the final Weinreb amide.
Experimental Protocol:
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Formation of the Acid Chloride:
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To a solution of 2,6-dichloroisonicotinic acid (10.0 g, 52.1 mmol) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 mL).
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Cool the mixture to 0°C in an ice bath.
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Slowly add oxalyl chloride (5.4 mL, 62.5 mmol, 1.2 equiv) or thionyl chloride (4.6 mL, 62.5 mmol, 1.2 equiv) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by TLC by taking a small aliquot, quenching it with methanol, and observing the formation of the methyl ester.
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Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent to obtain the crude 2,6-dichloroisonicotinoyl chloride, which is typically used in the next step without further purification.
-
-
Weinreb Amide Formation:
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In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.58 g, 57.3 mmol, 1.1 equiv) in anhydrous dichloromethane (100 mL) under an inert atmosphere.
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Cool the suspension to 0°C in an ice bath.
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Slowly add a base, such as pyridine (9.2 mL, 114.6 mmol, 2.2 equiv) or triethylamine (16.0 mL, 114.6 mmol, 2.2 equiv), to the suspension and stir for 15 minutes.
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Dissolve the crude 2,6-dichloroisonicotinoyl chloride from the previous step in anhydrous dichloromethane (50 mL).
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Add the solution of the acid chloride dropwise to the cold suspension of N,O-dimethylhydroxylamine hydrochloride and base.
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Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting acid chloride is consumed.
-
Quench the reaction by adding water (100 mL).
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2,6-Dichloro-N-methoxy-N-methylisonicotinamide as a solid.
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Spectroscopic Characterization (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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δ ~7.8-8.0 ppm (s, 2H, Ar-H)
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δ ~3.8 ppm (s, 3H, N-OCH₃)
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δ ~3.4 ppm (s, 3H, N-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~165-168 ppm (C=O)
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δ ~150-153 ppm (C-Cl)
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δ ~145-148 ppm (quaternary Ar-C)
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δ ~122-125 ppm (Ar-CH)
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δ ~61-63 ppm (N-OCH₃)
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δ ~33-35 ppm (N-CH₃)
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FT-IR (KBr, cm⁻¹):
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~1660-1680 cm⁻¹ (C=O stretching, amide)
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~1540-1560 cm⁻¹ (C=C and C=N stretching, aromatic ring)
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~1100-1200 cm⁻¹ (C-O stretching)
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~700-800 cm⁻¹ (C-Cl stretching)
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Mass Spectrometry (EI):
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Expected M+ peak at m/z = 234 (for ³⁵Cl isotopes) with characteristic isotopic pattern for two chlorine atoms (M+2 at ~65% and M+4 at ~10% of M+).
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Potential Applications in Organic Synthesis and Medicinal Chemistry
While specific biological activity data for 2,6-Dichloro-N-methoxy-N-methylisonicotinamide is not yet published, its structural features suggest significant potential as a versatile intermediate in several areas of chemical research.
Synthesis of Ketones and Aldehydes
As a Weinreb amide, the primary and most direct application of this compound is in the synthesis of ketones and aldehydes.
Caption: Synthetic utility of the Weinreb amide moiety.
This allows for the introduction of a variety of carbon-based substituents at the 4-position of the 2,6-dichloropyridine ring, which can then be further functionalized.
Intermediate in Drug Discovery
The 2,6-dichloropyridine core is a privileged scaffold in medicinal chemistry. The chlorine atoms can be selectively displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAr) reactions. This allows for the generation of diverse libraries of compounds for biological screening. The Weinreb amide can be converted to a ketone which can then serve as a handle for further derivatization, such as in the synthesis of oximes, hydrazones, or other heterocyclic systems.
Given that derivatives of 2,6-dichloropyridine have shown promise as anticancer and antimicrobial agents, it is plausible that derivatives of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide could exhibit interesting biological activities.
Conclusion
2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a synthetically valuable compound that combines the robust reactivity of a 2,6-dichloropyridine ring with the versatile synthetic utility of a Weinreb amide. This guide has provided a detailed, step-by-step protocol for its synthesis from readily available starting materials. While experimental characterization data is currently sparse in the literature, the predicted spectroscopic data provides a solid foundation for its identification. The potential applications of this molecule as a key intermediate in the synthesis of novel ketones, aldehydes, and ultimately, new drug candidates, are significant. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals, stimulating further investigation into the chemistry and potential biological activities of this promising compound.
References
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Ningbo Innopharmchem Co., Ltd. (2023). The Crucial Role of 2,6-Dichloropyridine in Modern Pharmaceutical Synthesis. [Link]
